molecular formula C9H4ClF2N B2437764 1-Chloro-6,7-difluoroisoquinoline CAS No. 1602501-66-5

1-Chloro-6,7-difluoroisoquinoline

Cat. No.: B2437764
CAS No.: 1602501-66-5
M. Wt: 199.58
InChI Key: IHICZXCSZNKBFE-UHFFFAOYSA-N
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Description

1-Chloro-6,7-difluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of chlorine and fluorine atoms on the isoquinoline ring.

Preparation Methods

The synthesis of 1-chloro-6,7-difluoroisoquinoline typically involves the introduction of chlorine and fluorine atoms onto the isoquinoline ring. One common method includes the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor®. The reaction conditions often involve refluxing the mixture in acetonitrile to achieve the desired substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Chloro-6,7-difluoroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include Selectfluor®, acetonitrile, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-Chloro-6,7-difluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-6,7-difluoroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

1-Chloro-6,7-difluoroisoquinoline can be compared with other fluorinated isoquinoline derivatives, such as:

The uniqueness of this compound lies in the combined presence of chlorine and fluorine atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-chloro-6,7-difluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-9-6-4-8(12)7(11)3-5(6)1-2-13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHICZXCSZNKBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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